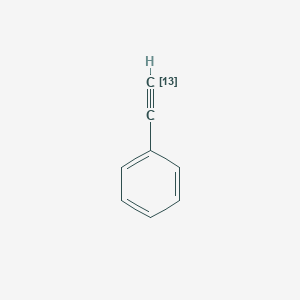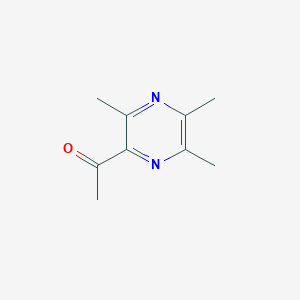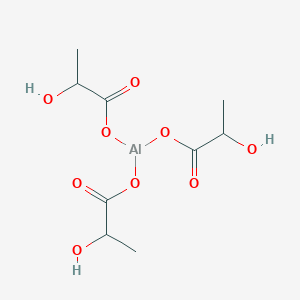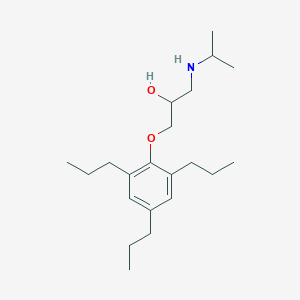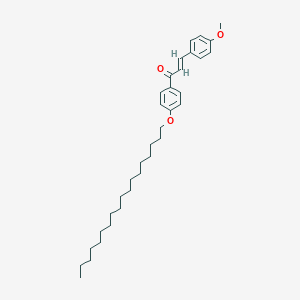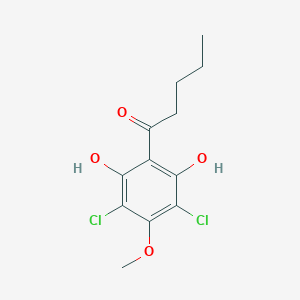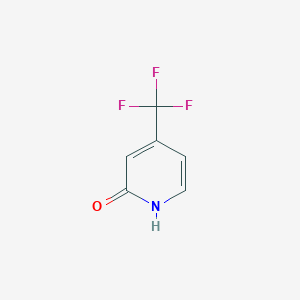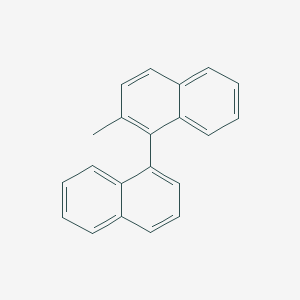
2-methyl-1,1'-Binaphthalene
概要
説明
2-Methyl-1,1’-Binaphthalene is an organic compound that belongs to the binaphthalene family It consists of two naphthalene units connected at the 1 and 1’ positions, with a methyl group attached to one of the naphthalene rings at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methyl-1,1’-Binaphthalene is through the Suzuki cross-coupling reaction. This method involves the coupling of a boronic acid or ester with an aryl halide or triflate. For example, 2-methylnaphthyl-1-boronic acid can be coupled with 1-bromo-2-methylnaphthalene in the presence of a palladium catalyst and a base such as cesium carbonate in tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of 2-Methyl-1,1’-Binaphthalene typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-Methyl-1,1’-Binaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene rings.
科学的研究の応用
2-Methyl-1,1’-Binaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in catalytic reactions.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and as a probe in biological studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Methyl-1,1’-Binaphthalene exerts its effects depends on its specific application. In catalytic reactions, it acts as a ligand that coordinates with metal centers to facilitate various transformations. The molecular targets and pathways involved vary based on the specific reaction or application being studied.
類似化合物との比較
Similar Compounds
1,1’-Binaphthalene: Lacks the methyl group at the 2 position, resulting in different reactivity and applications.
2,2’-Dimethyl-1,1’-Binaphthalene: Contains an additional methyl group, which can influence its steric and electronic properties.
1,1’-Binaphthyl-2,2’-diamine: Contains amino groups, making it useful as a ligand in coordination chemistry.
Uniqueness
2-Methyl-1,1’-Binaphthalene is unique due to the presence of the methyl group at the 2 position, which can influence its reactivity and the types of reactions it can undergo
特性
IUPAC Name |
2-methyl-1-naphthalen-1-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-15-13-14-17-8-3-5-11-19(17)21(15)20-12-6-9-16-7-2-4-10-18(16)20/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFPWGKKKSWQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


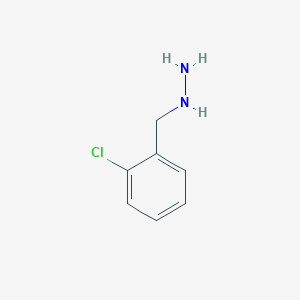
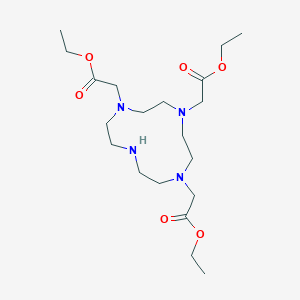
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)

![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
